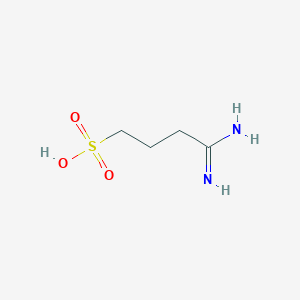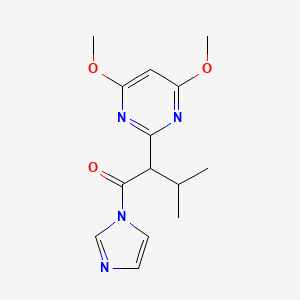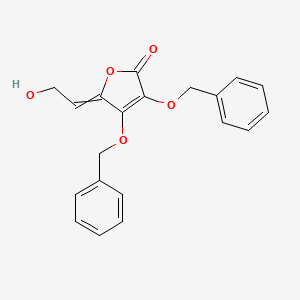
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one is a complex organic compound with a furanone core structure This compound is characterized by the presence of benzyloxy groups at the 3 and 4 positions, and a hydroxyethylidene group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the furanone core in the presence of a suitable catalyst.
Addition of Hydroxyethylidene Group: The hydroxyethylidene group can be added through an aldol condensation reaction, where an aldehyde reacts with the furanone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the hydroxyethylidene group can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxy-5-(2-hydroxyethylidene)furan-2(5H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
3,4-Bis(benzyloxy)-5-(2-methoxyethylidene)furan-2(5H)-one: Similar structure but with a methoxyethylidene group instead of a hydroxyethylidene group.
Propiedades
Número CAS |
185675-57-4 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-(2-hydroxyethylidene)-3,4-bis(phenylmethoxy)furan-2-one |
InChI |
InChI=1S/C20H18O5/c21-12-11-17-18(23-13-15-7-3-1-4-8-15)19(20(22)25-17)24-14-16-9-5-2-6-10-16/h1-11,21H,12-14H2 |
Clave InChI |
WOIRSMPSDUXFPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=O)OC2=CCO)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

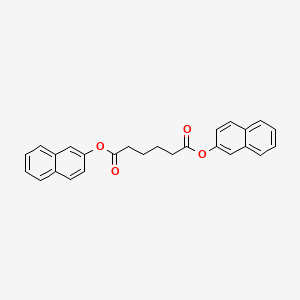
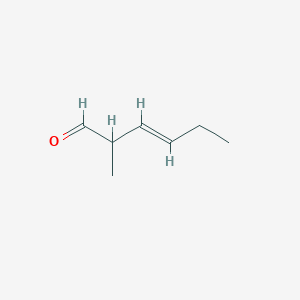


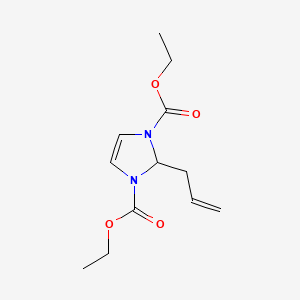
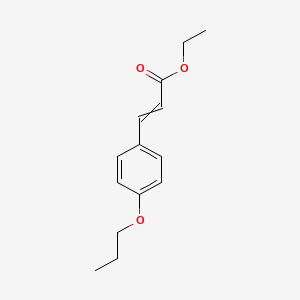
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
